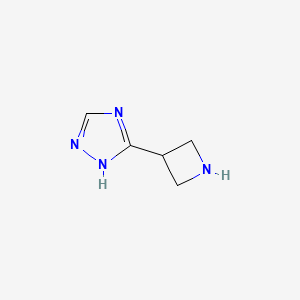

5-(azetidin-3-yl)-1H-1,2,4-triazole

Description

5-(Azetidin-3-yl)-1H-1,2,4-triazole (molecular formula: C₅H₈N₄) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an azetidine ring at the 5-position. Azetidine, a four-membered saturated nitrogen heterocycle, imparts unique steric and electronic properties to the molecule. The compound’s SMILES representation is C1C(CN1)C2=NC=NN2, and its structural simplicity allows for diverse functionalization .

Properties

IUPAC Name |

5-(azetidin-3-yl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4(2-6-1)5-7-3-8-9-5/h3-4,6H,1-2H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOLKBVDFPEWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 1,2,4-Triazole Core

The synthesis of 1,2,4-triazole derivatives, including 5-substituted variants, typically involves cyclization reactions of hydrazine derivatives with appropriate carbonyl or related precursors. Several well-established methods exist:

Hydrazine and Formamide Method: Hydrazine hydrate reacts with formamide at elevated temperatures (140–210 °C), producing 1,2,4-triazole with high yields (92-98%) and purity (94-98%). This method is widely used industrially due to its simplicity and efficiency.

Formic Acid, Hydrazine, and Ammonia Method: This approach involves passing formic acid through ammonia, followed by adding hydrazine hydrate and heating to about 155 °C to yield 1,2,4-triazoles. Although simple, it requires corrosion-resistant equipment due to formic acid's corrosiveness.

Bishydrazide and Ammonia Method: High-pressure reaction of bishydrazide with liquefied ammonia at 200 °C yields 1,2,4-triazole with 70-80% yield, avoiding corrosive reagents but requiring high-pressure equipment.

Polyethylene Glycol (PEG) and p-Toluenesulfonic Acid (PTSA) Catalyzed Method: Using 2,2,2-trichloroethyl imidate as precursor in PEG solvent with PTSA catalyst under mild conditions yields 1,2,4-triazoles with excellent yields (~92%).

These foundational methods provide the 1,2,4-triazole ring system necessary for further functionalization.

Representative Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Azetidin-3-yl hydrazine + formamide | Heat at 150-180 °C under sealed conditions | Cyclization to 5-(azetidin-3-yl)-1H-1,2,4-triazole |

| 2 | Purification by recrystallization | Use ethanol or suitable solvent | Obtain pure white crystalline product |

| 3 | Characterization | NMR, X-ray crystallography, melting point | Confirm structure and purity |

This procedure aligns with the known hydrazine-formamide cyclization method for 1,2,4-triazoles, adapted to azetidinyl-substituted hydrazines.

Detailed Research Findings and Reaction Parameters

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Suitability for 5-(azetidin-3-yl)-1H-1,2,4-triazole |

|---|---|---|---|

| Hydrazine + Formamide Cyclization | High yield, simple, scalable | Requires high temperature, handling hydrazine | Preferred for direct synthesis if azetidinyl hydrazine is available |

| Formic Acid + Ammonia + Hydrazine | Simple raw materials | Equipment corrosion, high dehydration energy | Less favored due to equipment issues |

| Bishydrazide + Ammonia (High Pressure) | Avoids corrosive reagents | High pressure and temperature, complex equipment | Less practical for industrial scale |

| PEG + PTSA Catalysis | Mild conditions, eco-friendly | Requires specific precursors | Potential for functionalized triazoles, adaptable |

| Schiff Base Cyclization | Versatile, allows functional group diversity | Multi-step, moderate yields | Useful for complex substitutions including azetidinyl |

Notes on Characterization and Purity

Chemical Reactions Analysis

Types of Reactions

5-(3-Azetidinyl)-1H-1,2,4-Triazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

5-(Azetidin-3-yl)-1H-1,2,4-triazole derivatives have shown significant antimicrobial properties. Research indicates that triazole compounds exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, derivatives of 1,2,4-triazoles have been synthesized and evaluated for their antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating efficacy comparable to established antibiotics like gentamicin and ciprofloxacin .

1.2 Antitubercular Agents

Recent studies have highlighted the potential of triazole derivatives as antitubercular agents. Compounds incorporating azetidinone and 1,2,4-triazole moieties were designed and synthesized to target Mycobacterium tuberculosis. The results indicated that certain derivatives displayed profound activity against the bacterium at low concentrations, suggesting their potential as novel therapeutic agents for tuberculosis .

1.3 Anticancer Properties

The anticancer potential of 5-(azetidin-3-yl)-1H-1,2,4-triazole has also been explored. The structural characteristics of triazoles allow for modifications that can enhance their bioactivity against cancer cells. For example, some derivatives have been investigated for their ability to inhibit specific cancer cell lines, showing promise in preclinical studies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of triazole derivatives. Modifications at various positions on the azetidine and triazole rings can significantly influence biological activity. For instance:

- Electron-withdrawing groups : These groups have been found to enhance antibacterial activity when positioned appropriately on the aromatic ring .

- Substituent variations : Different substituents can lead to variations in binding affinity and selectivity towards biological targets .

Synthesis Techniques

The synthesis of 5-(azetidin-3-yl)-1H-1,2,4-triazole involves several methodologies:

- Condensation reactions : The compound can be synthesized through condensation reactions between azetidine derivatives and triazole precursors.

- Microwave-assisted synthesis : This technique has been utilized to improve yields and reduce reaction times in the synthesis of triazole derivatives .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of triazole derivatives for antimicrobial activity, compounds were tested against multiple bacterial strains. The results demonstrated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard treatments .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 0.75 | Escherichia coli |

| Compound C | 0.25 | Mycobacterium tuberculosis |

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of triazole derivatives showed that specific modifications led to enhanced potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The SAR analysis indicated that certain substitutions significantly improved efficacy .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound D | 10 | MCF-7 |

| Compound E | 15 | A549 |

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Structural and Functional Differences

Adamantane-Substituted Triazoles

- Example: 5-(Adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives exhibit higher thermal stability (melting points: 106.6–109.8°C) due to adamantane’s rigid, hydrophobic framework. These compounds are explored for enzyme inhibition and pharmacological applications .

Nitro-Functionalized Bis-Triazoles

- Example : 5-(5-Nitro-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole (NNBT) demonstrates applications in energetic materials. However, bis-triazoles generally exhibit lower detonation velocities (~7,500 m/s) compared to classical explosives like RDX (~8,750 m/s) .

Pyridyl- and Thiol-Functionalized Triazoles

- Example: 5-(Pyridin-2-yl)-3,3'-bi(1H-1,2,4-triazole) derivatives show fungicidal and herbicidal activities, attributed to the pyridyl group’s electron-withdrawing effects . Thiol-substituted triazoles (e.g., 5-((5-amino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol) exhibit antioxidant and antimicrobial properties .

- Comparison : The azetidinyl group’s basicity and conformational flexibility may enhance binding to biological targets, such as EGFR inhibitors, as seen in 5-[(1H-1,2,4-triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione derivatives .

Physical and Chemical Properties

Table 1. Comparative Properties of Selected Triazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.